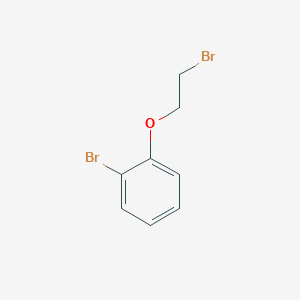

1-Bromo-2-(2-bromoethoxy)benzene

Description

Overview of Halogenated Aryl Ethers in Synthetic Chemistry

Halogenated aryl ethers are a class of organic compounds characterized by an ether group (R-O-R') where at least one of the R groups is an aromatic ring substituted with one or more halogen atoms. These compounds are of considerable importance in organic synthesis. The presence of the halogen atom on the aromatic ring provides a reactive handle for a multitude of chemical reactions, most notably metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as the Suzuki, Heck, and Stille couplings allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular skeletons from simpler precursors. wikipedia.orgyoutube.com

Furthermore, the ether linkage itself can be a key structural motif in biologically active molecules and advanced materials. The synthesis of aryl ethers, often achieved through methods like the Ullmann condensation, is a fundamental transformation in organic chemistry. sci-hub.senih.gov The reactivity of the aryl halide portion of the molecule is influenced by the nature of the halogen, with aryl iodides being typically more reactive than aryl bromides or chlorides. nih.gov Brominated aryl ethers, like the subject of this article, offer a good balance of reactivity and stability, making them widely used intermediates. researchgate.netsci-hub.se

Structural Characteristics and Functional Group Analysis of 1-Bromo-2-(2-bromoethoxy)benzene

The defining feature of this compound is the presence of three key functional groups: a benzene (B151609) ring, an ether linkage, and two bromine atoms situated in distinct chemical environments. The IUPAC name, this compound, precisely describes this arrangement. nih.gov

The molecule consists of a benzene ring substituted at the 1 and 2 positions. A bromine atom is directly attached to the C1 position of the aromatic ring (an aryl bromide). At the C2 position, an ethoxy group is attached, which is further substituted with a bromine atom on the terminal carbon of the ethyl chain (an alkyl bromide). This ortho-substitution pattern influences the molecule's conformation and reactivity.

The two bromine atoms exhibit different reactivities. The aryl bromide is generally less reactive towards simple nucleophilic substitution but is an excellent participant in organometallic cross-coupling reactions. researchgate.net Conversely, the primary alkyl bromide is highly susceptible to nucleophilic substitution (SN2) reactions, where the bromine acts as a good leaving group. bloomtechz.com The ether linkage is generally stable but can be cleaved under harsh conditions.

Physicochemical Properties of this compound Below is an interactive table summarizing the key computed properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂O | nih.gov |

| Molecular Weight | 279.96 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 18800-28-7 | nih.gov |

| XLogP3 | 3.6 | nih.gov |

| Physical Form | Solid or semi-solid or liquid | sigmaaldrich.com |

Significance as a Versatile Synthetic Building Block and Intermediate

The dual reactivity of this compound makes it a highly versatile building block in organic synthesis. The presence of two distinct carbon-bromine bonds allows for selective and sequential functionalization, providing a pathway to a wide array of more complex molecules.

The aryl bromide functionality serves as a key precursor for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. researchgate.netwikipedia.org For instance, it can react with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or alkenes (Heck coupling) to introduce new substituents onto the benzene ring. This is a cornerstone of modern synthetic strategy for creating pharmaceuticals and functional materials. wikipedia.org

Simultaneously, the bromoethoxy side chain offers a site for nucleophilic attack. bloomtechz.com This allows for the introduction of various functional groups, such as amines, azides, thiols, or larger molecular fragments, through substitution of the bromine atom. This is particularly useful for tethering the aromatic core to other molecular systems or for constructing heterocyclic rings. For example, intramolecular cyclization following a reaction at the aryl bromide position can lead to the formation of oxygen-containing heterocycles. While specific, multi-step syntheses starting from this compound are not extensively detailed in general literature, its structure is found in various chemical catalogues and patents, indicating its utility in synthetic applications. nih.govsigmaaldrich.com The strategic combination of these two reactive sites in a single molecule allows for the efficient construction of complex target structures that might otherwise require more convoluted synthetic routes.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2-bromoethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVVQTBEUIBASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370578 | |

| Record name | 1-bromo-2-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-28-7 | |

| Record name | 1-Bromo-2-(2-bromoethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-2-(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of 1 Bromo 2 2 Bromoethoxy Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 1-bromo-2-(2-bromoethoxy)benzene are highly regioselective, primarily targeting the more reactive aliphatic bromine center.

The bromine atom on the ethoxy side chain is part of a primary alkyl bromide moiety. This site is highly susceptible to nucleophilic substitution, typically proceeding through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, leading to the displacement of the bromide leaving group in a single step. The reactivity of this center is analogous to that observed in similar bromoethoxybenzene (B12655237) derivatives. For instance, related compounds readily undergo substitution with various nucleophiles, indicating that the aliphatic C-Br bond in this compound is the primary site for such transformations.

In contrast, the bromine atom directly attached to the benzene (B151609) ring is an aryl bromide and is significantly less reactive towards traditional nucleophilic substitution. The C(sp²)-Br bond is stronger than the C(sp³)-Br bond of the aliphatic chain, and the lone pairs on the bromine atom participate in resonance with the aromatic ring, giving the C-Br bond partial double bond character. Nucleophilic aromatic substitution (S(_N)Ar) on such an unactivated ring is generally disfavored. This type of reaction typically requires either harsh reaction conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups at the ortho or para positions to the halogen, which are absent in this molecule. Therefore, under typical nucleophilic substitution conditions, the aromatic bromine remains intact.

The pronounced reactivity of the aliphatic bromine center makes this compound a useful substrate for forming new carbon-heteroatom bonds. Reactions with nitrogen-based nucleophiles, such as primary or secondary amines, and oxygen-based nucleophiles, like alkoxides or phenoxides, selectively occur at the ethyl group.

For example, reaction with an amine would lead to the formation of a secondary or tertiary amine, respectively, by displacing the aliphatic bromide. This type of reaction is fundamental in the synthesis of more complex molecules, including the intramolecular cyclization to form heterocyclic structures like dibenzo[b,f] libretexts.orgnih.govoxazepines, where an ortho-amino group on a separate aromatic ring can act as the nucleophile.

The table below outlines the expected nucleophilic substitution reactions at the aliphatic bromine center.

| Nucleophile (Nu⁻) | Product Structure | Product Class |

| Amine (R₂NH) | N-substituted 2-(2-aminophenoxy)ethane | |

| Alkoxide (RO⁻) | 2-(Alkoxyethoxy)-1-bromobenzene | |

| Hydroxide (B78521) (OH⁻) | 2-(2-Bromophenoxy)ethanol |

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

While the aromatic C-Br bond is inert to nucleophilic substitution, it is the preferred site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are exceptionally effective in activating the C(sp²)-Br bond of aryl bromides for cross-coupling reactions. The general mechanism for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl bromide to a palladium(0) complex, forming an organopalladium(II) intermediate. The greater reactivity of the aryl C-Br bond over the alkyl C-Br bond in this step ensures that coupling reactions occur selectively at the aromatic ring.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. nih.govyoutube.com In the case of this compound, the reaction would occur exclusively at the aromatic bromine.

The catalytic cycle begins with the oxidative addition of the C(aromatic)-Br bond to the Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov

The table below details a representative Suzuki-Miyaura coupling reaction with phenylboronic acid.

| Reactant 1 | Reactant 2 | Catalyst / Base | Product |

| This compound | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(2-Bromoethoxy)-1,1'-biphenyl |

This selectivity makes this compound a valuable building block, allowing for the sequential functionalization of its two distinct bromine centers.

Cobalt-Catalyzed Borylation of Alkyl Bromides

While palladium is dominant in aryl bromide chemistry, other transition metals are effective for transforming the alkyl bromide portion of the molecule. A notable example is the cobalt-catalyzed borylation of alkyl halides. This method provides a direct route to valuable alkylboronic esters from readily available alkyl bromides. sci-hub.senih.gov This reaction would selectively target the bromoethoxy side chain of this compound.

This transformation represents a significant advancement, as it utilizes an earth-abundant and less expensive metal like cobalt. sci-hub.se Mechanistic studies suggest the potential involvement of an alkyl radical intermediate within the catalytic cycle. nih.govacs.org The reaction is tolerant of various functional groups and can be applied to primary and secondary alkyl bromides. acs.org Research has demonstrated excellent selectivity for the bromo group over a chloro group in molecules containing both. acs.org

Table 4: Conditions for Cobalt-Catalyzed Borylation of an Alkyl Bromide

| Component | Example Reagents | Role |

| Cobalt Precatalyst | [Co(PPh₃)₃Cl] | Source of the active cobalt catalyst. acs.org |

| Ligand | IMes (an N-heterocyclic carbene) | Modulates the catalytic activity. acs.org |

| Boron Source | B₂pin₂ (bis(pinacolato)diboron) | Provides the boryl group. nih.gov |

| Base | NaOEt, KOMe | Activator/part of the catalytic system. acs.org |

| Solvent | THF, Dioxane | Reaction medium. |

Other Transition Metal-Mediated Transformations

The two distinct C-Br bonds in this compound allow for a range of other metal-mediated reactions. For instance, under conditions similar to Buchwald-Hartwig amination, palladium catalysts can also mediate the coupling of aryl halides with alcohols and thiols to form aryl ethers and aryl thioethers, respectively. wikipedia.org These reactions provide alternatives to harsher classical methods like the Ullmann condensation. wikipedia.org Furthermore, iron and manganese complexes have been developed for the borylation of alkyl halides, offering alternative earth-abundant metal catalysts for transforming the alkyl bromide moiety. sci-hub.se

Elimination Reactions to Form Unsaturated Systems

The 2-bromoethoxy group is susceptible to elimination reactions, particularly when treated with a strong base. This process, typically following a bimolecular (E2) mechanism, involves the abstraction of a proton from the carbon adjacent to the oxygen atom and the concurrent departure of the bromide leaving group. askthenerd.comlibretexts.org This reaction would convert the 2-bromoethoxy side chain into a vinyl ether moiety, a valuable functional group in organic synthesis.

The stereochemistry of E2 reactions is highly specific, requiring an anti-periplanar arrangement of the proton being removed and the leaving group. askthenerd.com For unsymmetrical substrates, the regioselectivity of the elimination (Zaitsev vs. Hofmann product) is influenced by the nature of the base and the substrate's steric environment. chemguide.co.uk In some cases, elimination can be part of a domino reaction sequence, for example, where an initial Heck reaction product undergoes a subsequent intramolecular cyclization. organic-chemistry.org

Electrophilic Aromatic Substitution on the Benzene Ring of Analogous Compounds

For a molecule like 1-Bromo-2-(alkoxy)benzene, both the bromo and the alkoxy groups are ortho-, para-directors. The alkoxy group is a strongly activating group, while the bromo group is a deactivating group. Therefore, the powerful activating effect of the alkoxy group would dominate, directing incoming electrophiles primarily to the positions ortho and para relative to it. In the specific case of this compound, the directing effects would guide substitution to positions 4 and 6, with potential steric hindrance from the existing substituents influencing the product ratio.

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Role as an Intermediate in the Synthesis of Diverse Organic Molecules

The primary documented role of 1-Bromo-2-(2-bromoethoxy)benzene is as an intermediate in the synthesis of more complex molecular structures. The presence of two bromine atoms with different reactivities allows for sequential functionalization. The alkyl bromide is generally more susceptible to nucleophilic substitution than the more inert aryl bromide.

A specific application is found in a European patent, which describes the use of this compound as a reactant in the synthesis of a piperazine derivative. In this process, the compound is reacted with 1-(2,2,2-trifluoroethyl)piperazine dihydrochloride in the presence of sodium carbonate in tetrahydrofuran. The reaction proceeds via nucleophilic substitution at the ethyl bromide, yielding an intermediate product described as a yellow oil. This example highlights its utility in attaching the 2-(2-bromophenoxy)ethyl moiety to a nitrogen-containing heterocycle, serving as a precursor for potentially biologically active compounds.

Table 1: Documented Synthesis Utilizing this compound

| Reactant | Reagent(s) | Product Class | Reference |

|---|

Building Block for the Formation of Complex Aromatic and Heterocyclic Structures

Theoretically, this compound is a suitable building block for constructing complex aromatic and heterocyclic systems. The aryl bromide functionality can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon bonds, thereby extending the aromatic system. Furthermore, intramolecular cyclization reactions could potentially lead to the formation of seven-membered heterocyclic rings like dibenzo[b,f]oxepines, which are significant scaffolds in medicinal chemistry.

Despite this potential, specific, published examples of this compound being used to create such complex aromatic or heterocyclic structures are not readily found in the current body of scientific literature. The synthesis of related structures, such as dibenzo[b,e] researchgate.netwikipedia.orgdioxepines, typically involves the reaction of catechols with dihaloalkanes, but the use of this specific ortho-substituted precursor is not documented.

Precursor in the Synthesis of Polyfunctionalized Systems

The differential reactivity of the two C-Br bonds in this compound makes it an attractive precursor for creating polyfunctionalized molecules. One could envision a synthetic strategy where the alkyl bromide is first displaced by a nucleophile (e.g., an alcohol, amine, or thiol), introducing a new functional group. Subsequently, the aryl bromide could be transformed through reactions like metal-halogen exchange followed by quenching with an electrophile, or through various cross-coupling reactions to introduce a second, different functional group. This stepwise approach would allow for the controlled synthesis of highly substituted aromatic compounds. However, detailed research articles or patents demonstrating this specific synthetic strategy originating from this compound are currently unavailable.

Utility in the Construction of Macrocyclic Scaffolds and Supramolecular Assemblies

Macrocyclic structures, such as crown ethers, and other supramolecular assemblies are often built from precursors containing two reactive sites capable of participating in cyclization reactions. The structure of this compound suggests its potential as a precursor for benzo-fused crown ethers or other macrocycles. For instance, a Williamson ether synthesis-type reaction with a diol could theoretically lead to the formation of a macrocyclic ether. The synthesis of functionalized crown ethers is a significant area of research, but the literature does not specify the use of this compound for this purpose. While general methods for synthesizing aromatic crown ethers often involve the reaction of a functionalized catechol with an oligoethylene glycol derivative, the specific pathway starting from this compound remains underexplored or unreported.

Contribution to Medicinal Chemistry and Biological Investigations

Precursor for the Synthesis of Biologically Active Compounds

"1-Bromo-2-(2-bromoethoxy)benzene" serves as a key starting material, or precursor, for the synthesis of more complex molecules with potential biological activities. Its structure features two bromine atoms at different positions—one on the aromatic ring and one on the ethoxy side chain—providing two distinct points for chemical modification. This bifunctionality allows chemists to build diverse molecular architectures.

The general utility of bromo-organic compounds as intermediates in the production of pharmaceuticals is well-established. researchgate.net Multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules, frequently utilize brominated precursors to generate libraries of compounds for biological screening. nih.govbohrium.com For instance, studies have shown that the inclusion of a bromo-substituent in certain synthesized heterocyclic compounds can induce high antibacterial potency. nih.gov The synthesis of a biologically active, naturally occurring dibrominated benzyl-benzene diol highlights the role of brominated phenols as foundational building blocks. researchgate.net Similarly, the total synthesis of complex antibiotics and other natural products often involves steps where brominated intermediates are crucial for constructing the final molecular framework. nih.gov The reactivity of the carbon-bromine bond makes it suitable for various organic transformations essential for creating these intricate structures. acs.orgwikipedia.org

Application in the Development of Novel Drug Candidates

The journey of developing a new drug is a multi-stage process that begins with identifying a "hit" compound, optimizing it into a "lead," and ultimately selecting a "candidate" for clinical trials. nih.gov The use of versatile chemical building blocks is fundamental to this process. "this compound" and structurally similar compounds fit into the early stages of this pipeline, providing a scaffold that can be systematically modified to explore structure-activity relationships (SAR).

The development of novel drug candidates often involves creating variations of a known active molecule to improve its efficacy, selectivity, or pharmacokinetic properties. nber.orgfrontiersin.org For example, a series of bromophenol derivatives were designed and synthesized in an effort to develop new inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes. nih.gov In this study, a compound named 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol showed potent PTP1B inhibitory activity and demonstrated anti-diabetic effects in a mouse model. nih.gov This illustrates how a brominated aromatic scaffold can be elaborated into a promising preclinical drug candidate. The strategic placement of bromine atoms can influence how a molecule binds to its biological target, and organobromine compounds are frequently used in the synthesis of potential pharmaceuticals. researchgate.netresearchgate.net

Investigation of Potential Anti-inflammatory Activities derived from Related Brominated Compounds

Brominated compounds found in nature, particularly from marine organisms, have shown significant potential as anti-inflammatory agents. monash.eduscu.edu.au Bioassay-guided fractionation of extracts from the marine mollusc Dicathais orbita led to the identification of brominated indoles that inhibit key inflammatory mediators. monash.eduscu.edu.aunih.gov

These compounds were tested for their ability to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). The research revealed that mono-brominated indoles were potent inhibitors of these inflammatory markers. The position of the bromine atom on the aromatic ring was found to be critical for the compound's activity. monash.eduscu.edu.aunih.gov Further studies into the mechanism of action showed that active brominated compounds could significantly inhibit the translocation of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the inflammatory response. monash.edunih.gov Boronated aromatic amino acids have also been identified as effective anti-inflammatory agents. nih.gov

| Compound/Extract | Target | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Hypobranchial Gland Extract | NO | 30.8 | monash.edunih.gov |

| Hypobranchial Gland Extract | TNFα | 43.03 | monash.edunih.gov |

| Hypobranchial Gland Extract | PGE2 | 34.24 | monash.edunih.gov |

| Egg Extract | NO | 40 | monash.edunih.gov |

Exploration of Anticancer Potential of Structurally Related Bromo-substituted Aromatic Compounds

The search for more effective and selective anticancer agents is a major focus of medicinal chemistry. Bromo-substituted aromatic compounds have emerged as a promising class of molecules in this area. nih.gov The presence of a bromine atom can enhance the cytotoxic activity of a compound against cancer cells.

Several studies have synthesized and evaluated novel bromo-substituted compounds for their anticancer properties. For example, two series of molecules based on a 1-benzyl-5-bromoindolin-2-one scaffold were developed and tested against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com Certain derivatives from this series displayed significant anticancer activity, with IC₅₀ values in the low micromolar range. mdpi.com Similarly, research on diphenyl ferrocenyl butene compounds showed that derivatives containing a bromo substituent had cytotoxic effects on hormone-independent breast cancer cells (MDA-MB-231). researchgate.net Other research has identified bromosubstituted benzofurans with high antitumor activity, some of which exhibited selective cytotoxicity towards leukemia cells compared to normal cells. mdpi.com An array of 4-aryl-2-amino-4H-chromene derivatives also showed promising activity against various cancer cell lines, including leukemia, lung, and breast cancer. nih.gov

| Compound Series | Cell Line | Activity (IC₅₀ or GI₅₀) | Reference |

|---|---|---|---|

| 1-benzyl-5-bromoindolin-2-one derivative (7c) | MCF-7 (Breast) | 7.17 µM | mdpi.com |

| 1-benzyl-5-bromoindolin-2-one derivative (7d) | MCF-7 (Breast) | 2.93 µM | mdpi.com |

| 4-aryl-4H chromene derivative (2b) | Leukemia | 0.29-0.60 µM | nih.gov |

| 4-aryl-4H chromene derivative (2b) | MCF7 (Breast) | 0.34-0.59 µM | nih.gov |

Utility in Biochemical Assays and as Molecular Probes

Due to its reactive nature, "this compound" and similar organobromine compounds are useful reagents in the synthesis of molecular probes and for use in biochemical assays. Molecular probes are specialized molecules used to study the properties of other molecules or structures, often within a biological system. The ability to attach this bromo-compound to other molecules via its reactive bromine atoms makes it a useful building block for creating such probes.

While specific examples of "this compound" itself being used as a probe are not detailed, its structural motifs are found in compounds designed for biological investigation. For example, brominated compounds are used to develop leads for anti-inflammatory drugs, a process that relies heavily on biochemical assays to measure the inhibition of enzymes and signaling pathways. monash.eduscu.edu.au The synthesis of these test compounds often relies on versatile brominated intermediates. acs.org

Larvicidal Efficacy of Specific 1-(2-Bromoethoxy)benzene Derivatives

The control of disease-spreading insects, such as mosquitoes, is a critical public health goal. Research into new larvicides is ongoing, with a focus on finding compounds that are effective and have a lower environmental impact than traditional synthetic pesticides. researchgate.net While "this compound" itself has not been specifically reported for larvicidal activity, compounds derived from its core structure or related brominated aromatics could be investigated for such properties.

Studies have shown that various naturally occurring and synthetic compounds possess larvicidal properties against mosquito species like Aedes aegypti and Anopheles stephensi. frontiersin.orgnih.govnih.gov For example, a novel isoquinoline (B145761) isolated from a fungal strain exhibited potent larvicidal activity against An. stephensi larvae. frontiersin.org Essential oils containing various aromatic compounds have also demonstrated significant larvicidal effects. mdpi.com Given that halogenation can enhance the biological activity of organic molecules, derivatives of 1-(2-bromoethoxy)benzene could be synthesized and screened for potential efficacy as larvicidal agents.

Mechanistic Insights into Biological Interactions of Brominated Compounds

Understanding how brominated compounds interact with biological systems at a molecular level is crucial for designing effective drugs and assessing their impact. The primary mechanism by which many halogenated organic compounds are processed in biological systems is through dehalogenation, which involves the cleavage of the carbon-halogen bond. mdpi.com This can occur through several enzymatic pathways, including hydrolysis, reduction, or oxygen-dependent mechanisms. mdpi.com

In the context of anti-inflammatory activity, studies on brominated indoles from marine sources have provided specific mechanistic insights. monash.edu Active compounds were found to inhibit the production of inflammatory mediators like NO, TNF-α, and PGE2. scu.edu.aunih.govresearchgate.net A key finding was that these molecules could suppress the activation of the NF-κB signaling pathway. monash.edunih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition by these brominated compounds points to a specific mode of action that could be exploited for therapeutic benefit. monash.edu The position of the bromine atom on the molecule significantly affects this inhibitory activity, highlighting the importance of precise molecular structure in biological interactions. monash.edunih.gov

Role in Materials Science and Advanced Materials Development

Synthesis of Monomers for Polymerization Processes

1-Bromo-2-(2-bromoethoxy)benzene serves as a key starting material or intermediate in the synthesis of specialized monomers. The distinct reactivity of its two bromine atoms allows for selective chemical modifications, enabling the design of monomers for specific polymerization techniques. For instance, the aliphatic bromine is more susceptible to nucleophilic substitution, allowing for the introduction of polymerizable groups, while the aryl bromide can be used in cross-coupling reactions.

This compound can be transformed into monomers suitable for various polymerization methods, including:

Polycondensation Reactions: By converting the bromo groups into reactive functional groups like hydroxyls, amines, or carboxylic acids, the molecule can be used as a monomer in condensation polymerization to form polyesters, polyamides, or polyethers.

Ring-Opening Metathesis Polymerization (ROMP): The molecule can be functionalized with strained cyclic olefins, such as norbornene derivatives, creating monomers for ROMP, which is a powerful method for generating polymers with well-defined structures.

Controlled Radical Polymerization: Functionalization with initiating groups for techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allows for the synthesis of well-controlled polymer architectures.

The resulting monomers, incorporating the 1-bromo-2-ethoxybenzene backbone, can then be polymerized to yield materials with specific properties derived from this structural unit.

Table 1: Polymerization Monomers Derived from this compound

| Monomer Type | Polymerization Method | Resulting Polymer Class |

|---|---|---|

| Diols/Diamines | Polycondensation | Polyesters/Polyamides |

| Norbornene-functionalized | ROMP | Polynorbornenes |

Development of Specialty Polymers and Resins with Tuned Properties

The incorporation of the this compound moiety into a polymer backbone is a strategic approach to developing specialty polymers and resins with finely tuned properties. americanelements.com The structural features of the monomer unit directly influence the macroscopic characteristics of the final material.

Thermal Stability: The aromatic ring contributes to the thermal stability of the polymer backbone, making the resulting materials suitable for applications requiring resistance to high temperatures.

Refractive Index: The presence of bromine atoms and the aromatic ring can increase the refractive index of the polymer, a desirable property for optical applications such as advanced lenses and coatings.

Flame Retardancy: Brominated compounds are well-known for their flame-retardant properties. Polymers containing this unit can exhibit enhanced fire resistance, a critical feature for materials used in electronics, construction, and transportation.

Chemical Resistance and Solubility: The ether linkage can impart a degree of flexibility and influence the solubility of the polymer in various organic solvents, allowing for easier processing and fabrication.

By carefully selecting co-monomers and controlling the polymer architecture, researchers can manipulate these properties to create high-performance materials for specific industrial needs.

Table 2: Influence of Monomer Structure on Polymer Properties

| Structural Feature of Monomer | Corresponding Polymer Property | Potential Application |

|---|---|---|

| Aromatic Ring | High Thermal Stability | High-temperature engineering plastics |

| Bromine Atoms | High Refractive Index, Flame Retardancy | Optical resins, Fire-resistant materials |

Precursor for Materials in Organic Light-Emitting Diode (OLED) Applications

In the field of organic electronics, this compound is a valuable precursor for the synthesis of molecules used in Organic Light-Emitting Diodes (OLEDs). A key application is its use in synthesizing dibenzofuran (B1670420) derivatives. Through an intramolecular cyclization reaction, often catalyzed by a transition metal like palladium, the molecule can be transformed to form the rigid and electronically active dibenzofuran core structure. orgsyn.org

This core is a common building block for host materials and certain types of emitters in OLED devices. The properties of the resulting dibenzofuran can be further tuned by subsequent reactions at the bromine position, allowing for the attachment of various functional groups to optimize charge transport, emission color, and device efficiency. The synthesis of 6H-Benzo[c]chromene is another related application. orgsyn.org

Table 3: Synthesis of OLED-Related Scaffolds

| Precursor | Reaction Type | Resulting Core Structure | Role in OLEDs |

|---|---|---|---|

| This compound | Intramolecular Cyclization | Dibenzofuran | Host materials, Emitters |

Design and Synthesis of Supramolecular Polymers and Mechanically Interlocked Molecules (MIMs)

The unique architecture of this compound, with two distinct and reactive end points, makes it an excellent candidate for the construction of complex supramolecular assemblies and mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes. rsc.org These advanced materials derive their unique properties not from covalent bonds alone, but from the mechanical entanglement of their molecular components. rsc.org

In the synthesis of a rotaxane, for example, a linear molecule (the "thread") is passed through a macrocycle (the "ring"), and then large "stopper" groups are attached to the ends of the thread to prevent it from slipping out. The two bromine atoms on this compound can be reacted sequentially to build the thread component and then attach the bulky stoppers. This allows for the creation of polymers where the chains are threaded through macrocycles, leading to materials with unique mechanical properties, such as high damping and stretchability.

Table 4: Application in Advanced Molecular Architectures

| Molecular Architecture | Role of this compound | Resulting Property |

|---|---|---|

| Rotaxanes | Serves as a precursor for the "thread" component | Enhanced mechanical properties (e.g., damping) |

| Catenanes | Precursor for macrocycles that can be interlinked | Molecular switches, sensors |

Functionalization of Polymeric and Nanomaterial Surfaces

The reactivity of the bromo-functional groups makes this compound a useful agent for the surface functionalization of various materials, including existing polymers and nanomaterials like nanoparticles and carbon nanotubes. This process, often termed "grafting," modifies the surface properties of the material without altering its bulk characteristics. researchgate.net

For instance, the aliphatic bromine can readily react with surface hydroxyl or amine groups on a substrate, covalently attaching the molecule. The remaining aryl bromide is then exposed on the surface and can be used for further chemical modifications. This two-step functionalization allows for the creation of surfaces with tailored properties:

Changing Surface Energy: Introducing the aromatic part of the molecule can alter the hydrophobicity or hydrophilicity of a surface.

Introducing Reactive Sites: The exposed aryl bromide acts as a handle for subsequent reactions, allowing for the attachment of biomolecules, catalysts, or other functional polymers.

Improving Interfacial Adhesion: In composite materials, functionalizing the surface of a filler (like silica (B1680970) nanoparticles) can improve its adhesion to the polymer matrix, leading to enhanced mechanical properties.

This surface engineering is crucial for applications in biocompatible materials, sensors, and advanced composites. researchgate.net

Table 5: Surface Functionalization Applications

| Substrate Material | Purpose of Functionalization | Resulting Surface Property |

|---|---|---|

| Silica Nanoparticles | Improve compatibility with polymer matrix | Enhanced interfacial adhesion |

| Polymer Films | Introduce reactive sites for further chemistry | "Grafting-from" polymerization anchor points |

Theoretical and Computational Studies of 1 Bromo 2 2 Bromoethoxy Benzene

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules. For aromatic compounds like 1-bromo-2-(2-bromoethoxy)benzene, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can accurately predict geometric parameters like bond lengths and angles. researchgate.net

The electronic properties are often explored through Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In a study of 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, DFT calculations were used to determine these global chemical reactivity descriptors. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and bromine atoms, indicating their nucleophilic character, while positive potential (blue regions) would be associated with the hydrogen atoms. nih.gov

Table 1: Calculated Electronic Properties of an Analogous Brominated Benzene (B151609) Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: Data is illustrative and based on calculations for a structurally related brominated aromatic compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a key tool for investigating the step-by-step pathways of chemical reactions. It allows for the identification of intermediates and, crucially, the high-energy transition states that govern the reaction rate. For a molecule like this compound, computational methods could be used to explore its synthesis, for example, via a Williamson ether synthesis involving 2-bromophenol (B46759) and 1,2-dibromoethane (B42909).

By mapping the potential energy surface of the reaction, chemists can calculate the activation energies for different possible pathways. nih.gov For instance, a quantum chemical calculation method has been developed to trace back reaction paths from a target compound to its potential reactants by combining an exhaustive automated reaction path search with kinetics methods. nih.gov This approach can help in understanding the formation of byproducts and optimizing reaction conditions for higher yields.

DFT calculations can also elucidate the mechanism of reactions involving the bromo-substituents, such as nucleophilic aromatic substitution or the formation of organometallic reagents. The calculated transition state structures and their associated energies provide a detailed picture of the bond-breaking and bond-forming processes.

Prediction of Reactivity and Selectivity in Organic Transformations

The ability to predict how and where a molecule will react is a major goal of computational chemistry. nih.gov For this compound, several types of reactivity can be computationally explored. The presence of two bromine atoms and an ether linkage offers multiple potential reaction sites.

Reactivity indices derived from quantum chemical calculations, such as Fukui functions and local softness, can predict the most likely sites for electrophilic, nucleophilic, and radical attack. For aromatic C-H functionalization reactions, machine learning models based on graph-convolutional neural networks have been developed to predict site selectivity with high accuracy. chemrxiv.org Such a model could potentially predict the most reactive C-H bond on the benzene ring of this compound for a given transformation.

In the context of Diels-Alder reactions, computational studies on substituted furans have shown that the presence and nature of substituents significantly influence both the reactivity and the stereoselectivity (endo/exo) of the cycloaddition. rsc.org Similar principles would apply to reactions involving the aromatic ring of this compound, where the electronic effects of the bromo and bromoethoxy substituents would direct the outcome of cycloaddition reactions. The activation strain model combined with energy decomposition analysis can provide quantitative insights into the observed trends in reactivity and selectivity. rsc.org

Docking Studies and Molecular Dynamics Simulations for Biological Interactions of Analogues

While there is no specific information on the biological interactions of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are widely used to study the interactions of its analogues with biological targets. nih.govresearchgate.net These methods are fundamental in drug discovery and toxicology to predict the binding affinity and mode of interaction of a small molecule with a protein receptor.

Molecular docking involves placing a ligand (the small molecule) into the binding site of a protein and scoring the different poses based on their predicted binding energy. nih.gove-nps.or.kr For example, docking studies on 3-bromopyruvate (B3434600) derivatives have been used to understand their binding to metabolic regulatory enzymes, which is relevant for anticancer drug design. nih.gov Similarly, docking studies on brassinosteroid analogs containing bromo-substituted aromatic rings have helped to correlate their structure with their plant growth-promoting activity. nih.gov

Table 2: Illustrative Docking Results for a Bromo-aromatic Analogue with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (µM) | 2.1 |

| Interacting Residues | TYR23, PHE34, LEU89 |

Note: This data is hypothetical and serves to illustrate the output of a typical molecular docking study.

Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic picture of the interactions, revealing how the ligand and protein adapt to each other and the role of solvent molecules. These simulations can calculate important parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex. researchgate.net Such studies on analogues of this compound could provide valuable insights into their potential biological activities or toxicological profiles.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Green Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign reagents. For 1-Bromo-2-(2-bromoethoxy)benzene, a key area of emerging research is the development of sustainable synthetic protocols, both for its own preparation and for its subsequent transformations.

Current research in related fields suggests a move away from traditional bromination methods that often employ hazardous reagents. Future syntheses of this compound and its analogs will likely focus on greener brominating agents and reaction conditions. researchgate.net This includes the exploration of solid-supported reagents, enzymatic bromination, and the use of less toxic bromine sources.

Future research will likely focus on creating a truly "green" lifecycle for this compound, from a sustainable synthesis of the molecule itself to its use in clean, atom-economical downstream reactions.

Advancement in Chemo-, Regio-, and Stereoselective Transformations

The presence of two distinct bromo-substituents in this compound—one on the aromatic ring and one on the alkyl chain—presents a significant opportunity for selective chemical modifications. Advancing the chemo-, regio-, and stereoselectivity of its reactions is a major research frontier.

Chemoselectivity will be crucial for selectively reacting one of the bromine atoms while leaving the other intact. This would allow for stepwise functionalization, opening pathways to highly complex molecules. For instance, conditions could be optimized for the preferential substitution of the more reactive alkyl bromide, followed by a cross-coupling reaction at the aryl bromide site.

Regioselectivity is particularly relevant in intramolecular cyclization reactions. The cyclization of this compound or its derivatives could lead to the formation of heterocyclic systems like dibenzo[b,f] nih.govoxazepines. researchgate.net Controlling the regioselectivity of these cyclizations is essential for producing the desired isomers with specific biological or material properties. Research into catalyst systems that can direct these cyclizations to a particular outcome is an active area of investigation.

Stereoselectivity represents perhaps the most sophisticated frontier. Many biologically active molecules are chiral, meaning only one enantiomer (mirror-image isomer) provides the desired therapeutic effect. Future research will likely explore the use of chiral catalysts to achieve asymmetric transformations of this compound. For example, the development of organocatalytic asymmetric aza-Henry reactions for related dibenzo[b,f] nih.govoxazepines showcases the potential for creating enantioenriched products. researchgate.net Applying similar strategies to derivatives of this compound could lead to the synthesis of novel chiral ligands, catalysts, and pharmaceutical intermediates.

Expansion of Catalytic Applications beyond Traditional Methods

The transformation of bromo-aromatic compounds is often reliant on transition-metal catalysis, particularly palladium- and copper-based systems for cross-coupling reactions. While these methods are powerful, a frontier of research is the development of novel catalytic systems that are cheaper, more sustainable, and offer unique reactivity.

For a molecule like this compound, future research will likely explore:

Earth-Abundant Metal Catalysis: Moving beyond precious metals like palladium to more abundant and less toxic metals such as iron, nickel, or cobalt for cross-coupling and cyclization reactions.

Photoredox Catalysis: Utilizing visible light to drive chemical transformations under mild conditions. This approach has been successfully used for the synthesis of complex heterocyclic systems from related starting materials and could be applied to the functionalization of this compound. rsc.orgbohrium.com

Dual Catalysis: Combining two different types of catalysts to enable new transformations in a single step. This could involve, for example, the combination of a metal catalyst with an organocatalyst to achieve a cascade reaction with high stereoselectivity.

These advanced catalytic methods will not only provide more efficient ways to utilize this compound as a building block but also enable the synthesis of previously inaccessible molecular architectures.

Integration into Novel Functional Materials Design and Synthesis

The rigid aromatic core and the reactive handles of this compound make it an attractive building block for the synthesis of novel functional materials. The ability to form extended conjugated systems through polymerization or to serve as a precursor for redox-active and photo-responsive units is a significant area of future research.

One promising avenue is the synthesis of polymers for electronics. For example, phenoxazine, a related heterocyclic structure, has been incorporated into polymers used as cathode materials in organic batteries, demonstrating good cycling stability and high discharge potentials. acs.org this compound could serve as a monomer or a precursor to monomers for creating new polymers with tailored electronic properties for applications in batteries, organic light-emitting diodes (OLEDs), and sensors.

Another exciting frontier is the development of "smart" materials. The dibenzo[b,f]oxepine scaffold, which can be synthesized from precursors similar to this compound, has been investigated for its potential in photopharmacology. mdpi.comnih.gov By incorporating this and related structures into materials, it may be possible to create photoswitches, where the properties of the material can be changed by exposure to light. This could have applications in data storage, molecular machines, and targeted drug delivery systems. The post-functionalization of polymers containing bromo-substituents is a known strategy to tailor material properties, for instance, to enhance CO2 capture. researchgate.net

Targeted Applications in Precision Medicinal Chemistry

The dibenzo[b,f] nih.govoxazepine scaffold, a potential cyclization product of this compound derivatives, is recognized as a "privileged structure" in medicinal chemistry. This means that this core structure is capable of binding to multiple biological targets, and derivatives have shown a wide range of pharmacological activities, including antidepressant, antipsychotic, and anticancer properties. rsc.orgnih.govgoogle.comnih.gov

The future application of this compound in this field will focus on its use as a versatile starting material for the synthesis of libraries of complex heterocyclic compounds. By systematically varying the substituents on the aromatic ring and the side chain, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to achieve high potency and selectivity for specific biological targets.

Emerging research in this area includes:

Fragment-Based Drug Discovery: Using this compound as a core fragment to build more complex drug candidates.

Diversity-Oriented Synthesis: Developing synthetic routes that can generate a wide variety of structurally diverse molecules from a single starting material like this compound.

Targeted Covalent Inhibitors: The bromoethyl group could potentially be used to form a covalent bond with a specific amino acid residue in a target protein, leading to highly potent and long-lasting therapeutic effects.

The ability to generate novel, three-dimensional heterocyclic structures from this compound makes it a valuable tool for exploring new areas of chemical space and developing the next generation of precision medicines.

Conclusion

Summary of Current Research Status and Key Contributions of 1-Bromo-2-(2-bromoethoxy)benzene.

Currently, this compound is primarily recognized as a chemical intermediate. Its presence in the catalogs of numerous chemical suppliers indicates its availability for research and development purposes. The main body of accessible information consists of its chemical and physical properties, which have been computationally predicted and cataloged in chemical databases. nih.gov

The key contribution of this compound to chemical science lies in its potential as a synthon for constructing larger, functional molecules. Its value is derived from the presence of two distinct reactive sites:

An aliphatic carbon-bromine bond in the bromoethoxy group, which is susceptible to nucleophilic substitution reactions.

An aromatic carbon-bromine bond on the benzene (B151609) ring, which can participate in a variety of reactions, including cross-coupling, metallation, and electrophilic aromatic substitution.

This dual reactivity allows for stepwise or controlled functionalization, making it a valuable precursor. Research on structurally similar compounds, such as 1,2-bis(2-bromoethoxy)benzene (B13443855) and 1,4-bis(2-bromoethoxy)benzene, which are used in the synthesis of macrocycles like crown ethers and pillararenes, highlights the likely utility of this ortho-substituted isomer. chemicalbook.comnih.gov The synthesis of these related compounds often involves reacting a phenol (B47542) derivative with a dibromoalkane, suggesting a probable synthetic route to this compound from 2-bromophenol (B46759) and 1,2-dibromoethane (B42909). chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈Br₂O | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Molecular Weight | 279.96 g/mol | nih.gov |

| XLogP3 | 3.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 277.89419 Da | nih.gov |

Outlook on Future Research Directions and Unexplored Potentials.

The future research landscape for this compound is rich with possibilities, primarily centered on leveraging its bifunctional nature.

Future Research Directions:

Unsymmetrical Macrocycle Synthesis: A significant area for future research is its application in the synthesis of unsymmetrical dibenzo-crown ethers. vt.edursc.org The ortho positioning of the bromo and bromoethoxy groups can be exploited to create specific cavity sizes and conformations for selective ion binding. tdl.org By reacting with various diols or dithiols under high-dilution conditions, novel macrocycles with tailored host-guest properties could be developed.

Complex Heterocycle Construction: The compound is an ideal starting material for synthesizing complex, fused heterocyclic systems. Intramolecular cyclization, after converting one of the bromine atoms to a suitable functional group, could lead to novel oxygen-containing heterocyclic scaffolds of interest in medicinal chemistry.

Unexplored Potentials:

Materials Science: The potential of this compound as a monomer or functionalizing agent in materials science is largely unexplored. Its rigid aromatic core and reactive bromine sites could be used to synthesize polymers with high refractive indices, thermal stability, or specific flame-retardant properties. Its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also be investigated.

Pharmaceutical Scaffolding: Halogenated aromatic ether structures are prevalent in many pharmaceutical compounds. The title compound could serve as a novel scaffold for drug discovery. The bromine atoms act as synthetic handles for diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build a library of derivatives for biological screening. Furthermore, the bromine atom on the aromatic ring could participate in halogen bonding, a specific non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Table 2: Chemical Compounds Mentioned in This Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 18800-28-7 | C₈H₈Br₂O |

| 1,2-Bis(2-bromoethoxy)benzene | 136383-33-0 | C₁₀H₁₂Br₂O₂ |

| 1,4-Bis(2-bromoethoxy)benzene | 5471-84-1 | C₁₀H₁₂Br₂O₂ |

| 1,2-dibromoethane | 106-93-4 | C₂H₄Br₂ |

| 2-bromophenol | 95-56-7 | C₆H₅BrO |

| Catechol | 120-80-9 | C₆H₆O₂ |

| Phenol | 108-95-2 | C₆H₆O |

| 1-Bromo-2-(phenoxymethyl)benzene | Not explicitly found | C₁₃H₁₁BrO |

| 2-bromobenzyl bromide | 3433-80-5 | C₇H₆Br₂ |

Q & A

What are the most effective synthetic routes for 1-Bromo-2-(2-bromoethoxy)benzene, and how can reaction conditions be optimized?

Basic Question

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromoethoxy groups are often introduced using alkylation of phenolic precursors with 1,2-dibromoethane under basic conditions. Optimization involves controlling stoichiometry (e.g., molar ratios of phenol to dibromoethane) and reaction temperature (typically 60–80°C) to minimize polybrominated byproducts . Solvent choice (e.g., DMF or THF) and catalysts like K₂CO₃ or phase-transfer agents can improve yields .

Advanced Question

For complex derivatives, one-step synthesis strategies leveraging databases like REAXYS or PISTACHIO can predict feasible routes. Computational tools scoring precursor plausibility (threshold >0.01) and template relevance heuristics help prioritize pathways . For example, gold(I)-catalyzed annulation (as seen in analogous systems) could enable regioselective bromoethoxy incorporation, though competing elimination pathways require careful solvent (e.g., dichloroethane) and ligand optimization .

How can spectroscopic and crystallographic data resolve structural ambiguities in brominated ethoxybenzene derivatives?

Basic Question

¹H NMR is critical for identifying substituent patterns. For this compound, the ethoxy group’s methylene protons typically split into a triplet (δ 3.6–4.0 ppm) coupled to adjacent bromine atoms. Aromatic protons show splitting patterns dependent on bromine’s ortho/meta/para positions .

Advanced Question

Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. In related compounds (e.g., 1-Bromo-2-(4-methoxyphenoxy)ethane), SCXRD revealed head-to-head molecular stacking (R factor = 0.069) and bond-length deviations (mean C–C = 0.011 Å), critical for validating steric effects from bromine . For unstable intermediates, time-resolved ¹³C NMR or in situ IR can monitor reaction progress and detect transient intermediates .

What reaction mechanisms dominate in substitution reactions involving bromoethoxybenzene derivatives?

Basic Question

Bromine atoms at benzylic or ethoxy positions undergo SN2 substitutions with nucleophiles (e.g., azides, amines). The ethoxy group’s electron-donating effect activates the aromatic ring for electrophilic substitution at specific positions .

Advanced Question

Competing pathways (e.g., elimination vs. substitution) depend on steric hindrance and leaving-group ability. For example, in copper-promoted reactions, fluorine substituents (as in 1-bromo-2-(2-fluorophenyl)ethynylbenzene) act as superior leaving groups compared to Cl or Br, directing regioselectivity toward benzofuran formation . Kinetic studies using deuterated analogs (e.g., (2-Bromoethyl)benzene-d5) can elucidate isotope effects on reaction rates .

How is this compound utilized in medicinal chemistry and materials science?

Basic Question

As a bifunctional building block, it enables modular synthesis of drug candidates (e.g., enzyme inhibitors) via sequential substitutions. Its bromine atoms serve as handles for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

Advanced Question

In materials science, bromoethoxy groups enhance polymer crosslinking density. For example, analogous brominated ethers are precursors for flame-retardant polycarbonates. Thermal stability studies (TGA/DSC) under nitrogen reveal decomposition thresholds (>200°C), informing processing conditions .

What analytical methods are recommended for assessing purity and stability during storage?

Advanced Question

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities. Accelerated stability studies (40°C/75% RH for 6 months) assess hydrolytic degradation, with LC-MS identifying breakdown products like 2-bromophenol. Storage under inert gas (argon) in amber vials at –20°C minimizes bromine loss .

How do electronic effects influence the reactivity of brominated ethoxybenzenes in catalytic processes?

Advanced Question

The ethoxy group’s +M effect deactivates the ring toward electrophilic attack but directs incoming nucleophiles to meta positions. In gold-catalyzed cyclizations (e.g., hydroacene synthesis), electron-withdrawing bromines increase electrophilicity at the alkyne terminus, promoting regioselective annulation . DFT calculations (e.g., B3LYP/6-31G*) model charge distribution to predict reactive sites .

What safety protocols are essential for handling this compound?

Basic Question

Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact due to alkylating potential. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .

Advanced Question

Environmental hazards include bioaccumulation risks. Waste must be treated with reducing agents (e.g., NaHSO₃) to debrominate before disposal. Occupational exposure limits (OELs) should be monitored via air sampling (NIOSH Method 1003) .

How does this compound compare structurally and reactively to other brominated diphenyl ethers?

Advanced Question

Unlike 2,4'-dibromodiphenyl ether (PBDE 8), which exhibits planar conformation (InChIKey: RJQLQJZMLISKRJ), the ethoxy spacer in this compound introduces torsional strain, reducing π-π stacking efficiency. Reactivity studies show PBDEs undergo faster radical bromination, while ethoxy analogs favor nucleophilic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.